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Executive Summary
Oxyphenisatin acetate, a once commonly used laxative, was withdrawn from the global

market in the early 1970s due to a significant association with severe hepatotoxicity. This

technical guide provides an in-depth analysis of the circumstances surrounding its withdrawal,

consolidating available clinical evidence, outlining the methodologies of key studies, and

postulating the toxicological mechanisms based on the scientific understanding of the era and

subsequent research into drug-induced liver injury (DILI). The withdrawal of oxyphenisatin
acetate serves as a critical case study in pharmacovigilance and the evolving understanding of

drug metabolism and toxicity.

Introduction
Oxyphenisatin acetate is the acetylated prodrug of oxyphenisatin, a diphenylmethane

derivative that exerts a laxative effect by stimulating the intestinal mucosa.[1] For years, it was

a component of various over-the-counter and prescription laxative preparations. However, a

growing number of case reports in the late 1960s and early 1970s began to link the long-term

use of oxyphenisatin-containing products to a spectrum of liver injuries, ranging from acute

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1678119?utm_src=pdf-interest
https://www.benchchem.com/product/b1678119?utm_src=pdf-body
https://www.benchchem.com/product/b1678119?utm_src=pdf-body
https://www.benchchem.com/product/b1678119?utm_src=pdf-body
https://www.benchchem.com/product/b1678119?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6893676/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hepatitis to chronic active hepatitis and cirrhosis.[2][3] These findings prompted regulatory

agencies worldwide, including the U.S. Food and Drug Administration (FDA) and Australia's

drug evaluation committee, to mandate its removal from the market.[1][4]

Clinical Evidence of Hepatotoxicity
The evidence implicating oxyphenisatin acetate in liver damage is primarily derived from case

series and a prospective controlled study conducted in the early 1970s. While detailed

quantitative data from these historical studies are not fully available in the public domain, the

consistent clinical and pathological findings across multiple reports established a strong causal

relationship.

Key Clinical Studies
Two studies were pivotal in establishing the link between oxyphenisatin and liver damage: a

case series by Reynolds et al. (1971) and a prospective controlled study by Cooksley et al.

(1973).

Table 1: Summary of Clinical Findings in Patients with Oxyphenisatin-Associated Liver Injury
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Parameter Description of Findings References

Patient Population

Primarily middle-aged and

elderly women with a history of

chronic constipation and long-

term laxative use.

[2]

Clinical Presentation

Onset of jaundice, fatigue, and

pruritus. Some patients

presented with features of

chronic liver disease, including

hepatomegaly and spider

angiomas.

[2][5]

Biochemical Markers

Significant elevations in serum

aminotransferases (AST and

ALT), alkaline phosphatase,

and bilirubin were consistently

reported.

[2][6]

Histopathology

Liver biopsies revealed

features of acute hepatitis,

chronic active hepatitis, and in

some cases, cirrhosis.

Infiltrates of lymphocytes and

plasma cells were common

findings.

[2]

Dechallenge & Rechallenge

Clinical and biochemical

improvement was observed

upon withdrawal of the drug. In

some cases, rechallenge with

oxyphenisatin led to a rapid

and marked increase in liver

enzymes, strongly suggesting

a causal role.

[2]

Incidence and Dose-Response
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Precise incidence rates and a clear dose-response relationship for oxyphenisatin-induced

hepatotoxicity were not well-established in large-scale epidemiological studies prior to its

withdrawal. The prospective study by Cooksley et al. (1973) in patients with active chronic

hepatitis found a significantly higher rate of oxyphenisatin ingestion compared to a control

group, suggesting a substantial contribution of the drug to this condition.[6]

Experimental Protocols
The methodologies of the key clinical investigations, while not detailed to modern standards in

the available literature, can be reconstructed based on the published abstracts and the

conventions of the time.

Case Series (e.g., Reynolds et al., 1971)
This type of study involved the retrospective analysis of a group of patients who presented with

liver disease and had a history of consuming oxyphenisatin-containing laxatives.

Patient Selection: Patients with a diagnosis of chronic active hepatitis or unexplained liver

disease were identified.

Data Collection: A detailed medical history, including all medications, was obtained. Physical

examination findings, liver function tests, and serological markers (where available) were

recorded.

Intervention: The primary intervention was the withdrawal of the suspected offending agent,

oxyphenisatin.

Follow-up: Patients were monitored clinically and biochemically after drug withdrawal to

observe for improvement. In some cases, an inadvertent or intentional rechallenge with the

drug occurred, and the subsequent clinical and biochemical responses were documented.

Pathological Examination: Liver biopsies were performed to characterize the nature and

extent of the liver damage.

Prospective Controlled Study (Cooksley et al., 1973)
This study aimed to determine the prevalence of oxyphenisatin ingestion in a cohort of patients

with active chronic hepatitis compared to a control group.
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Study Population: A cohort of 29 patients with a diagnosis of active chronic hepatitis was

enrolled. A control group of patients without liver disease was also included.

Data Collection: A standardized questionnaire was administered to all participants to

ascertain their history of laxative use, specifically inquiring about products containing

oxyphenisatin.

Analysis: The proportion of patients who had regularly ingested oxyphenisatin was compared

between the active chronic hepatitis group and the control group.

Outcome: The study demonstrated a statistically significant association between the regular

use of oxyphenisatin and the presence of active chronic hepatitis.
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Prospective Controlled Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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